molecular formula C21H20N6O3S B2781006 N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 898351-51-4

N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2781006
CAS No.: 898351-51-4
M. Wt: 436.49
InChI Key: UMSDKDKJLURYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted at position 5 with pyridin-4-yl, at position 4 with 1H-pyrrol-1-yl, and at position 3 with a sulfanylacetamide moiety linked to a 2,4-dimethoxyphenyl group. The structure integrates heterocyclic and aromatic systems, which are common in bioactive molecules.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S/c1-29-16-5-6-17(18(13-16)30-2)23-19(28)14-31-21-25-24-20(15-7-9-22-10-8-15)27(21)26-11-3-4-12-26/h3-13H,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSDKDKJLURYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with a unique structural composition that includes a triazole ring, a pyridine ring, and a pyrrole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties. The following sections provide an overview of its biological activity based on recent research findings.

Structural Overview

Property Details
Molecular Formula C21H20N6OS
Molecular Weight 404.5 g/mol
IUPAC Name This compound
InChI Key UHMFXTAMIKXZFX-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function. This interaction is crucial for enzymes like dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are vital in bacterial and cancer cell metabolism .
  • Protein Interactions : The presence of aromatic rings allows for π-π stacking interactions with protein residues, potentially altering protein function and leading to therapeutic effects.
  • Antimicrobial Activity : Compounds similar to this one have demonstrated significant antibacterial properties against various pathogens, indicating a potential application in treating infections .

Antibacterial Activity

Recent studies have shown that the compound exhibits notable antibacterial effects. For instance:

  • Minimum Inhibitory Concentration (MIC) : Research indicates that compounds with similar structures have MIC values that suggest effective inhibition of Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's anticancer potential has also been explored:

  • Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines such as A-431 and Jurkat cells, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Case Studies

  • Synthesis and Evaluation : A study synthesized various derivatives of triazole compounds and evaluated their biological activities. The results indicated that modifications to the structure significantly impacted their inhibitory effects on DHFR and enoyl ACP reductase enzymes .
  • Molecular Docking Studies : Molecular docking simulations revealed that the compound binds effectively to the active sites of target proteins, providing insights into its mechanism of action and potential therapeutic applications .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and pyridine moieties exhibit significant antimicrobial properties. The presence of the sulfanyl group in N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide enhances its efficacy against various bacterial strains. For instance, a study demonstrated that derivatives with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Gram-positive bacteria .

Anticancer Properties

The compound's structural analogs have shown promising results in inhibiting cancer cell proliferation. In vitro studies on cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) revealed that certain derivatives could reduce cell viability significantly . The mechanism is hypothesized to involve the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation.

Anticonvulsant Activity

Compounds with similar triazole structures have been evaluated for anticonvulsant activity. In particular, the presence of the pyridine ring has been linked to enhanced anticonvulsant effects in animal models. One study noted that specific derivatives showed significant protection against seizures induced by pentylenetetrazol (PTZ), suggesting a potential application in epilepsy treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituents on the Phenyl Ring : The methoxy groups at positions 2 and 4 enhance lipophilicity and improve interaction with biological targets.
SubstituentActivity Impact
MethoxyIncreased solubility and bioavailability
PyridineEnhanced interaction with target proteins

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and tested their anti-proliferative effects on several cancer cell lines. The most effective compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating superior efficacy against resistant cancer types .

Case Study 2: Anticonvulsant Activity

Another notable study focused on the anticonvulsant properties of a related triazole compound. The research highlighted that certain derivatives exhibited protective effects comparable to established anticonvulsants like sodium valproate when tested in animal models. This suggests that modifications to the triazole scaffold can lead to new therapeutic options for epilepsy management .

Comparison with Similar Compounds

Structural Variations in Triazole Derivatives

The following table highlights key structural differences between the target compound and its analogs:

Compound Name / ID Triazole Substituents (Position 4/5) Acetamide Substituent Biological Activity (Source)
Target Compound 4: 1H-pyrrol-1-yl; 5: pyridin-4-yl N-(2,4-dimethoxyphenyl) Not reported in evidence
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide derivatives 4: amino; 5: furan-2-yl Varied aryl groups Anti-exudative activity (rat models)
2-{[5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-yl]sulfanyl}-N-hydroxyacetamide 4: alkylsulfanyl; 5: pyridin-4-yl N-hydroxyphenyl Antiproliferative activity
N-(3,4-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-triazol-3-yl]sulfanyl}acetamide 4: 4-methylphenyl; 5: 4-chlorophenyl N-(3,4-difluorophenyl) Not reported
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-triazol-3-yl]sulfanyl}acetamide 4: ethyl; 5: pyridin-2-yl N-(4-chloro-2-methoxy-5-methylphenyl) Not reported

Key Observations :

  • Pyridinyl vs. Other Aryl Groups : The target’s pyridin-4-yl group (position 5) contrasts with pyridin-2-yl in and furan-2-yl in . Pyridinyl groups enhance π-π stacking in receptor interactions, while furan may reduce metabolic stability.
  • Pyrrol-1-yl vs. Alkyl/Amino Groups: The 1H-pyrrol-1-yl substituent (position 4) in the target differs from alkylsulfanyl in or amino in .
  • Acetamide Substituents : The 2,4-dimethoxyphenyl group in the target may improve solubility over halogenated analogs (e.g., 3,4-difluorophenyl in ), as methoxy groups are less electronegative than halogens.

Physicochemical Properties

Compound (Source) Melting Point (°C) Yield (%) Notes (Solubility/Stability)
Target Compound Not reported Not reported Predicted higher solubility due to 2,4-dimethoxyphenyl
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)... 117–118 67 Dichlorophenyl reduces aqueous solubility
Example 83 (from ) 302–304 19 High melting point due to fluorinated aromatic systems

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.